molecular formula C17H13FN2O B5863386 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile

Cat. No. B5863386
M. Wt: 280.30 g/mol
InChI Key: OSUKYUZITILLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use as a fluorescent probe in biological imaging.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been found to modulate the activity of certain receptors in the brain, which may explain its analgesic and anti-inflammatory activities.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may explain its anticancer activity. This compound has also been found to reduce inflammation and pain in animal models, which suggests its potential use as an analgesic and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities. However, this compound has some limitations, such as its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile. One potential direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential applications as a fluorescent probe in biological imaging. Additionally, further studies are needed to determine its safety and toxicity profiles in vivo, which will be essential for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile can be achieved using various methods. One of the commonly used methods involves the reaction of 4-fluorobenzyl bromide with 1H-indole-3-carbonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound in good yield.

properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-14-5-7-15(8-6-14)21-10-9-20-12-13(11-19)16-3-1-2-4-17(16)20/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUKYUZITILLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.